molecular formula C11H14N2O3S B034260 [2-(ethylsulfanylmethyl)phenyl] N-methyl-N-nitrosocarbamate CAS No. 100836-62-2

[2-(ethylsulfanylmethyl)phenyl] N-methyl-N-nitrosocarbamate

Katalognummer: B034260
CAS-Nummer: 100836-62-2
Molekulargewicht: 254.31 g/mol
InChI-Schlüssel: SFMDFSSMVAMQHX-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

Carbamic acid, methylnitroso-, alpha-(ethylthio)-o-tolyl ester: is a chemical compound with a complex structure. It is known for its unique properties and potential applications in various fields, including chemistry, biology, and industry. The compound’s molecular formula is C10H14N2O3S, and it is characterized by the presence of a carbamic acid group, a methylnitroso group, and an ethylthio group attached to an o-tolyl ester.

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions: The synthesis of carbamic acid, methylnitroso-, alpha-(ethylthio)-o-tolyl ester typically involves the reaction of carbamic acid derivatives with nitroso compounds under controlled conditions. The reaction may require specific catalysts and solvents to achieve the desired product. The process involves multiple steps, including the formation of intermediate compounds that eventually lead to the final ester product.

Industrial Production Methods: Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include the use of advanced techniques such as continuous flow reactors and automated systems to control reaction parameters and improve efficiency.

Analyse Chemischer Reaktionen

Types of Reactions: Carbamic acid, methylnitroso-, alpha-(ethylthio)-o-tolyl ester can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form different products, depending on the oxidizing agents and conditions used.

    Reduction: Reduction reactions can convert the nitroso group to other functional groups, such as amines.

    Substitution: The compound can participate in substitution reactions, where one functional group is replaced by another.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include hydrogen peroxide, potassium permanganate, and chromium trioxide.

    Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are often used.

    Substitution: Various nucleophiles and electrophiles can be used in substitution reactions, depending on the desired product.

Major Products Formed: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield nitro compounds, while reduction may produce amines.

Wissenschaftliche Forschungsanwendungen

Carbamic acid, methylnitroso-, alpha-(ethylthio)-o-tolyl ester has several scientific research applications, including:

    Chemistry: It is used as a reagent in organic synthesis and as a precursor for the synthesis of other complex molecules.

    Medicine: Research is ongoing to explore its potential therapeutic applications, including its use as a drug candidate for various diseases.

    Industry: The compound can be used in the production of specialty chemicals and materials with specific properties.

Wirkmechanismus

The mechanism of action of carbamic acid, methylnitroso-, alpha-(ethylthio)-o-tolyl ester involves its interaction with molecular targets and pathways in biological systems. The compound may exert its effects by binding to specific enzymes or receptors, leading to changes in cellular processes. The exact molecular targets and pathways involved are still under investigation, and further research is needed to fully understand its mechanism of action.

Vergleich Mit ähnlichen Verbindungen

  • Carbamic acid, methylnitroso-, ethyl ester
  • Carbamic acid, N-methyl-N-nitroso-, ethyl ester
  • Carbamic acid, N-methyl-N-nitrosoethylcarbamate

Comparison: Carbamic acid, methylnitroso-, alpha-(ethylthio)-o-tolyl ester is unique due to the presence of the ethylthio group and the o-tolyl ester, which differentiate it from other similar compounds

Eigenschaften

CAS-Nummer

100836-62-2

Molekularformel

C11H14N2O3S

Molekulargewicht

254.31 g/mol

IUPAC-Name

[2-(ethylsulfanylmethyl)phenyl] N-methyl-N-nitrosocarbamate

InChI

InChI=1S/C11H14N2O3S/c1-3-17-8-9-6-4-5-7-10(9)16-11(14)13(2)12-15/h4-7H,3,8H2,1-2H3

InChI-Schlüssel

SFMDFSSMVAMQHX-UHFFFAOYSA-N

SMILES

CCSCC1=CC=CC=C1OC(=O)N(C)N=O

Kanonische SMILES

CCSCC1=CC=CC=C1OC(=O)N(C)N=O

Key on ui other cas no.

100836-62-2

Synonyme

Methylnitrosocarbamic acid, alpha-(ethylthio)-o-tolyl ester

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.